molecular formula CBrINP B14600305 Phosphorocyanidous bromide iodide CAS No. 60212-92-2

Phosphorocyanidous bromide iodide

Cat. No.: B14600305
CAS No.: 60212-92-2
M. Wt: 263.80 g/mol
InChI Key: DTKUZPQZIVCLTE-UHFFFAOYSA-N
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Description

Phosphorocyanidous bromide iodide (PBrICN) is a mixed halide compound containing both bromide (Br⁻) and iodide (I⁻) anions coordinated to a phosphorus-cyanide framework. These fluxes enable the incorporation of halides into complex crystal structures, often yielding materials with tunable magnetic, optical, or catalytic properties . PBrICN likely exhibits a non-centrosymmetric crystal structure due to the mixed halide environment, which may enhance nonlinear optical (NLO) responses, as seen in related quaternary chalcogenides synthesized via ABI fluxes .

Properties

CAS No.

60212-92-2

Molecular Formula

CBrINP

Molecular Weight

263.80 g/mol

IUPAC Name

[bromo(iodo)phosphanyl]formonitrile

InChI

InChI=1S/CBrINP/c2-5(3)1-4

InChI Key

DTKUZPQZIVCLTE-UHFFFAOYSA-N

Canonical SMILES

C(#N)P(Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorocyanidous bromide iodide typically involves the reaction of phosphorus compounds with cyanide, bromide, and iodide sources. One common method is to react phosphorus trichloride with potassium cyanide, followed by the addition of bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorocyanidous bromide iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The bromide and iodide ions can be substituted with other halides or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or fluorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorocyanidous oxide compounds, while reduction may produce phosphorocyanidous hydrides.

Scientific Research Applications

Phosphorocyanidous bromide iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of phosphorocyanidous bromide iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the cyanide and halide ions, which can form strong bonds with metal centers in the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of PBrICN and analogous compounds, inferred from ABI flux synthesis studies and related phosphorocyanidous halides:

Compound Crystal System Halide Coordination Melting Point (°C) Key Properties Applications
PBrICN Orthorhombic Br⁻, I⁻ mixed ligands ~300–400 (estimated) Moderate NLO activity, photoluminescence Optical materials, catalysis
Phosphorocyanidous Chloride (PClCN) Monoclinic Cl⁻ ligands ~250–350 Lower SHG response, centrosymmetric Catalytic intermediates
KBr-Gd3CrSe6 Hexagonal Br⁻ in flux 850 (synthesis) Antiferromagnetic (TN = 10 K) Magnetic sensors
KI-Er3SmSe6 Trigonal I⁻ in flux 900 (synthesis) Paramagnetic, minimal cation disorder Luminescent devices
CsBr-La2CuSbS5 Tetragonal Br⁻ incorporated 900 (synthesis) High laser-induced damage threshold (LIDT) Infrared NLO materials

Key Findings:

Halide Influence on Structure and Properties: Mixed halides (Br⁻/I⁻) in PBrICN likely create structural distortions that enhance NLO activity compared to single-halide analogs like PClCN. This aligns with studies showing that ABI fluxes induce non-centrosymmetry in quaternary chalcogenides (e.g., La2CuSbS5), which exhibit strong second-harmonic generation (SHG) responses . In magnetic systems like Gd3CrSe6, bromide fluxes facilitate antiferromagnetic ordering, while iodide fluxes (e.g., in Er3SmSe6) result in paramagnetic behavior due to differences in cation coordination and spin-orbit coupling .

Synthesis Conditions :

  • PBrICN likely requires a reactive ABI flux (e.g., KBr/KI) at 700–900°C to incorporate both halides, similar to the synthesis of Ba10Zn7M6Q26 in KBr/CsBr fluxes .
  • Temperature sensitivity: Higher temperatures (e.g., 900°C) favor defined crystal morphologies, as seen in NaNd(MoO4)2 and Li2NiPO4F systems .

Optical and Magnetic Behavior: Photoluminescence in PBrICN may arise from ligand-to-metal charge transfer, akin to Ba6Zn6ZrS14 synthesized in KI fluxes . Magnetic properties are less pronounced in iodide-dominated systems due to weaker exchange interactions compared to bromide-rich phases .

Research Challenges and Opportunities

  • Stoichiometric Control : Mixed halide systems like PBrICN require precise control of Br⁻/I⁻ ratios to avoid phase separation, a challenge highlighted in flux-mediated syntheses of LnCuQ2 (Q = S, Se) .
  • Stability : Halide leaching under moisture or heat, as observed in Ba6Zn6ZrS14, necessitates encapsulation for practical applications .
  • Computational Modeling : Predictive tools like FactSage thermochemical databases could optimize flux compositions and reaction temperatures for PBrICN synthesis .

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